molecular formula C28H29N3O4 B7563490 [2-(4-Ethylanilino)-2-oxoethyl] 2-(4-phenylpiperazine-1-carbonyl)benzoate

[2-(4-Ethylanilino)-2-oxoethyl] 2-(4-phenylpiperazine-1-carbonyl)benzoate

Cat. No.: B7563490
M. Wt: 471.5 g/mol
InChI Key: UTCOUQAQYMLKCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(4-Ethylanilino)-2-oxoethyl] 2-(4-phenylpiperazine-1-carbonyl)benzoate: is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of an ethylanilino group and a phenylpiperazine moiety, which contribute to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the ethylanilino group and the phenylpiperazine moiety. These components are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes may include:

  • Nitration and Reduction: : The starting materials are often nitrated to introduce the ethyl group, followed by reduction to form the ethylanilino group.

  • Amide Coupling: : The phenylpiperazine moiety is synthesized through amide coupling reactions, which involve the reaction of an amine with a carboxylic acid derivative.

  • Esterification: : The final step often involves esterification, where the carboxylic acid group of the phenylpiperazine is converted to an ester using an alcohol and a catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors and continuous flow processes to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The ethylanilino group can be oxidized to form a corresponding nitro compound or other oxidized derivatives.

  • Reduction: : The phenylpiperazine moiety can be reduced to form amines or other reduced derivatives.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the ethylanilino or phenylpiperazine groups are replaced by other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: : Nucleophiles such as amines, alcohols, and halides can be used, often in the presence of a base or acid catalyst.

Major Products Formed

  • Oxidation Products: : Nitro compounds, hydroxylamines, and other oxidized derivatives.

  • Reduction Products: : Primary, secondary, or tertiary amines.

  • Substitution Products: : Amides, esters, ethers, and other substituted derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : The compound may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and interactions.

  • Medicine: : It has potential as a lead compound for drug development, particularly in the areas of neurology and psychiatry due to its structural similarity to neurotransmitters.

  • Industry: : The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The exact mechanism would involve binding to the active site of the target, altering its activity, and leading to downstream effects. Molecular pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

This compound is structurally similar to other compounds containing ethylanilino and phenylpiperazine groups. Some similar compounds include:

  • 4-(2-(4-Ethylanilino)(oxo)acetyl)carbonyl)phenyl 4-butoxybenzoate

  • 4-Br-2-(2-(4-ethylanilino)(oxo)acetyl)carbonyl)phenyl 4-methylbenzoate

  • 2-Nitrobenzyl 2-[(4-ethylanilino)carbonyl]-1-cyclohexanecarboxylate

These compounds share similar structural features but may differ in their functional groups, leading to variations in their chemical properties and biological activities

Properties

IUPAC Name

[2-(4-ethylanilino)-2-oxoethyl] 2-(4-phenylpiperazine-1-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O4/c1-2-21-12-14-22(15-13-21)29-26(32)20-35-28(34)25-11-7-6-10-24(25)27(33)31-18-16-30(17-19-31)23-8-4-3-5-9-23/h3-15H,2,16-20H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCOUQAQYMLKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=CC=C2C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.